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Abstract

Lanthanum dicarbide (LaCz), a member of the rare-earth carbide family, exhibits intriguing
electronic properties, including metallic conductivity and low-temperature superconductivity.[1]
[2] Understanding the electronic band structure is fundamental to elucidating the origin of these
characteristics and exploring its potential in advanced materials science. This technical guide
provides an in-depth overview of the theoretical framework and computational methodologies
employed in the calculation of the LaCz band structure. It summarizes key structural and
electronic data, details the computational protocols based on Density Functional Theory (DFT),
and presents visualizations of the computational workflow and resulting electronic structure.
This document is intended for researchers, materials scientists, and professionals in related
fields.

Introduction to Lanthanum Dicarbide (LaCz)

Lanthanum and carbon form several stable compounds, with lanthanum dicarbide (LaCz) being
one of the most prominent.[3] Foundational studies dating back to the 1950s utilized X-ray and
neutron diffraction techniques to determine its crystal structure.[3] LaC: is recognized as a
metallic conductor, a property that stems from its unique electronic configuration, which can be
formally described as La3*C22-(e™).[1][3] In this model, the lanthanum atom donates three
electrons; two are transferred to the C2 dimer, and one is delocalized into the conduction band,
giving rise to its metallic nature.[1][3] This delocalized electron also occupies antibonding
orbitals of the C22~ anion, resulting in an elongated C-C bond.[1] Furthermore, LaCz is known
to exhibit superconductivity at temperatures around 1.6 K to 1.8 K.[2]
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Crystal and Electronic Structure

At room temperature, LaC: crystallizes in a body-centered tetragonal structure, which belongs
to the CaC: prototype with the space group 14/mmm.[3][4] The lanthanum atoms occupy the
(0,0,0) positions, while the carbon atoms form Cz dimers aligned parallel to the c-axis.[3] These
C2 units are surrounded by an elongated octahedron of six lanthanum atoms.[3] At elevated
temperatures, LaC2 undergoes a phase transition to a cubic structure.[1]

The key crystallographic and electronic properties of tetragonal LaCz are summarized in the

table below.
Property Value Reference(s)
Crystal System Tetragonal [3]
Space Group [4/mmm (No. 139) [3114]
Lattice Constant, a 3.93A N/A
Lattice Constant, ¢ 6.58 A N/A
C-C Bond Length 1.29-1.30 A N/A
La-C Bond Length (short) 2.64 A N/A
La-C Bond Length (long) 2.87 A N/A
Electronic Character Metallic [11[3]
Superconducting T_c ~1.8K [2]

Note: Lattice constants and bond lengths are representative values from computational
databases and may vary slightly based on experimental conditions.

Computational Methodology

The theoretical investigation of the LaC:z electronic structure is predominantly performed using
first-principles calculations based on Density Functional Theory (DFT).[5] DFT provides a
robust framework for solving the many-body Schrédinger equation by mapping it onto a system
of non-interacting electrons moving in an effective potential.[5][6]
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First-Principles Calculation Protocol

A typical computational protocol for determining the band structure of LaC: involves the
following steps, executed using software packages like VASP, Quantum ESPRESSO, or
CASTEP.[5][7]

Structure Definition: The calculation begins with the experimental or optimized crystal
structure of LaC:z (I4/mmm), including lattice parameters and atomic positions.

Pseudopotential Selection: To simplify the calculation, the interaction of the valence electrons
with the atomic nuclei and core electrons is represented by a pseudopotential.[6] For LaCz,
this involves selecting appropriate pseudopotentials for Lanthanum (including the f-electrons)
and Carbon.

Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical
in DFT. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-
Ernzerhof (PBE) parameterization, is a standard choice for solid-state systems.[6][8] For
systems with strongly correlated electrons, such as those containing lanthanides, the LDA+U
or GGA+U method can be employed to better account for on-site Coulomb interactions of the
f-orbitals.[9]

Self-Consistent Field (SCF) Calculation: An initial electron density is guessed, and the Kohn-
Sham equations are solved iteratively until the input and output electron densities converge
to a self-consistent solution.[6] This step determines the ground-state energy and electron
density of the system. This requires defining a plane-wave kinetic energy cutoff and a k-point
mesh for sampling the Brillouin zone (e.g., using the Monkhorst-Pack scheme).[8]

Band Structure Calculation: Following the SCF run, the electronic band structure is
calculated along high-symmetry paths within the first Brillouin zone (e.g., -X-M-I"). The
resulting eigenvalues (energy levels) are plotted as a function of the wave vector k.

Density of States (DOS) Calculation: The DOS, which represents the number of available
electronic states at each energy level, is calculated from the eigenvalues over the entire
Brillouin zone.[10][11] The tetrahedron method is often used for accurate DOS calculations
as it avoids artificial smearing at the band edges.[12]

Below is a diagram illustrating this computational workflow.
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1. Input Definition

Crystal Structure Calculation Parameters
(Lattice, Atomic Positions) (Functional, Cutoff, k-points)

State Calculation

Self-Consistent Field (SCF)
Calculation

Denser k-mesh

alpng k-path

3. Properties Calculation

Band Structure Density of States
(E vs. k) (N(E) vs. E)

Electronic Properties
(Metallic, etc.)
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Schematic Density of States for LaC2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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